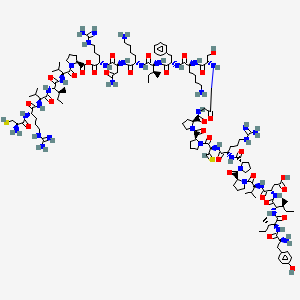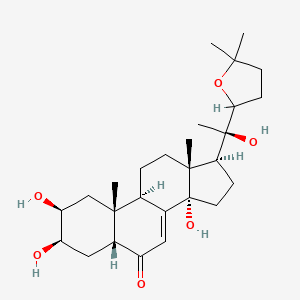
Shidasterone
Overview
Description
Shidasterone, also known as Stachysterone D, is a phytoecdysteroid . It has been found in various biological sources such as Achyranthes bidentata, Blechnum niponicum, Cyanotis arachnoidea, Klaseopsis chinensis, Lychnis chalcedonica, Stachyurus praecox, and Vitex canescens .
Synthesis Analysis
Shidasterone is prepared from 2,3-isopropylidene-22-mesylate 20-hydroxyecdysone by three different synthetic sequences . Mechanistic considerations together with independent NOE studies reveal a (22 R) configuration for Shidasterone . In another method, Shidasterone was prepared from 20-hydroxyecdysone by the reaction with an excess of trifluoroacetic anhydride in chloroform .Molecular Structure Analysis
The molecular formula of Shidasterone is C27H42O6 . Its average mass is 462.619 Da and its mono-isotopic mass is 462.298126 Da .Chemical Reactions Analysis
The synthesis of Shidasterone involves the preparation from 2,3-isopropylidene-22-mesylate 20-hydroxyecdysone by three different synthetic sequences . The reaction with an excess of trifluoroacetic anhydride in chloroform is also used to prepare Shidasterone .Physical And Chemical Properties Analysis
Shidasterone has a melting point of 257-258°C . Its IR (KBr) ν max cm −1 is 3430, 1643 . The UV λ EtOH max nm is 244 (ε 9.110) . The EI-MS m/z is 462 [M] +, 363 [M-99] +, 345 [M-99-H2O] +, 99 [M-363] +, 81 [M-363- H2O] + .Scientific Research Applications
Phytochemical Structure and Synthesis
- Chemical Structure Identification : Shidasterone, a phytoecdysone from Blechnum niponicum, was structurally identified as 22, 25-oxido-5β-cholest-7-en-6-one-2β, 3β, 14α, 20-tetraol (Hikino et al., 1975).
- Synthesis and Biological Activity : Shidasterone was synthesized and assessed for biological activity using a bioassay derived from Drosophila melanogaster blood cell line, indicating its potential in biological research (Roussel et al., 1997).
Biological and Medicinal Research
- Isolation from Vitex canescens : Shidasterone was isolated from Vitex canescens, expanding its presence in different plant species and potential for diverse biological applications (Suksamrarn et al., 1997).
- Phytoecdysteroids from Sagina japonica : Studies on Sagina japonica identified shidasterone, contributing to our understanding of phytoecdysteroids in plant biology (Jia et al., 2010).
- Ecdysteroids in Serratula wolffii : Shidasterone, among other ecdysteroids, was identified in Serratula wolffii, highlighting the diversity of this compound in various plants (Ványolós et al., 2012).
Protein Synthesis Studies
- Stimulation of Protein Synthesis : Insect-metamorphosing steroids from ferns, including shidasterone, were shown to stimulate protein synthesis in mouse liver, suggesting potential applications in developmental biology (Otaka et al., 1969).
Additional Ecdysteroids Research
- Ecdysteroids from Serratula chinensis : Shidasterone was one of several ecdysteroids isolated from Serratula chinensis, contributing to the chemical diversity of this plant species (Ling et al., 2003).
- Phytoecdysteroids and Anti-Inflammatory Effects : Vitex doniana stem bark extracts containing shidasterone and other ecdysteroids showed significant anti-inflammatory effects in a study, suggesting potential medicinal applications (Ochieng et al., 2012).
properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R)-1-(5,5-dimethyloxolan-2-yl)-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O6/c1-23(2)9-8-22(33-23)26(5,31)21-7-11-27(32)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-32H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22?,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXMXJQGIRXWDG-SASGHFKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)(C5CCC(O5)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949219 | |
| Record name | 2,3,14,20-Tetrahydroxy-22,25-epoxycholest-7-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shidasterone | |
CAS RN |
26361-67-1 | |
| Record name | Shidasterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026361671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,14,20-Tetrahydroxy-22,25-epoxycholest-7-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



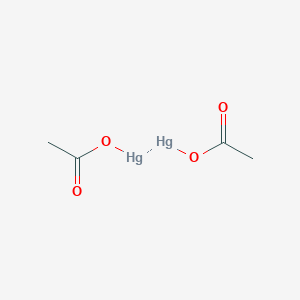
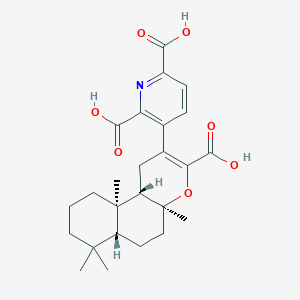
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1257221.png)

![(2S)-2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one](/img/structure/B1257227.png)
![[4-[5-[(7,8-Dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B1257230.png)
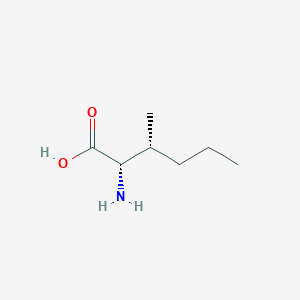
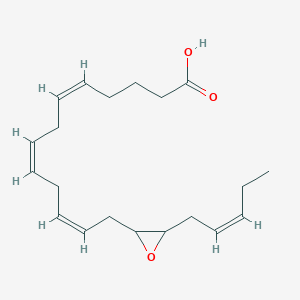
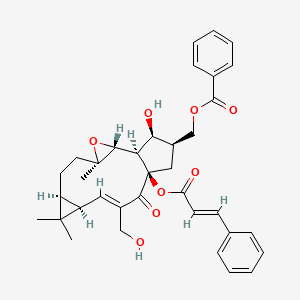
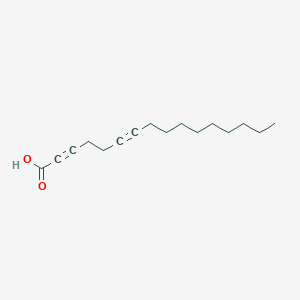

![3-Oxo-N-[(3S)-2-oxopyrrolidin-3-YL]dodecanamide](/img/structure/B1257238.png)
